An In-depth Technical Guide to HO-PEG20-OH: Structure, Properties, and Applications
An In-depth Technical Guide to HO-PEG20-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of α,ω-Dihydroxyl Poly(ethylene Glycol) with 20 repeating units (HO-PEG20-OH). It details its chemical structure, physicochemical properties, and key applications in biomedical research and drug development. This document includes detailed experimental protocols for its synthesis and characterization, as well as visualizations of its role in advanced therapeutic modalities.
Core Concepts: Chemical Structure and Properties
HO-PEG20-OH is a homobifunctional polyethylene glycol (PEG) derivative, a class of polymers well-regarded for their biocompatibility, solubility in aqueous and organic solvents, and lack of toxicity and immunogenicity.[1][2] The generalized structure of PEG is H−(O−CH2−CH2)n−OH.[3] For HO-PEG20-OH, 'n' is approximately 20. This defined number of repeating ethylene oxide units results in a more uniform molecular weight compared to polydisperse PEG mixtures.[4]
The terminal hydroxyl (-OH) groups on both ends of the polymer chain are amenable to a wide range of chemical modifications, making HO-PEG20-OH a versatile linker for various bioconjugation applications.[5]
Physicochemical Properties
The properties of HO-PEG20-OH are largely comparable to those of PEG 1000, which has a similar average molecular weight. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C40H82O21 | [4] |
| Average Molecular Weight | ~950 - 1050 g/mol | [6] |
| Appearance | White to off-white waxy or paraffin-like solid | [7] |
| Melting Point | 33 - 40 °C | [8] |
| Solubility | Very soluble in water (750 g/L); freely soluble in alcohol; soluble in most organic solvents like acetone, dichloromethane, and benzene; insoluble in diethyl ether, fatty oils, and mineral oils. | [6][7][8] |
| pH (100 g/L in H₂O at 20°C) | 4.0 - 7.5 | [8] |
| Hydroxyl Value | 107 - 118 mg KOH/g | [6] |
| Vapor Pressure | <0.1 hPa (20 °C) | [8] |
| Purity | Typically ≥95% | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of HO-PEG20-OH.
Synthesis of HO-PEG-OH (Illustrative Stepwise Approach)
Monodisperse PEGs like HO-PEG20-OH are often synthesized via a stepwise addition method, such as the Williamson ether synthesis, to ensure a defined chain length.[4]
Materials:
-
Monotritylated, monotosylated tetraethylene glycol
-
Monotritylated tetraethylene glycol
-
Sodium hydride (NaH)
-
Anhydrous solvents (e.g., THF)
-
Reagents for deprotection (e.g., mild acid)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Preparation of Sodium Salt: React monotritylated tetraethylene glycol with sodium hydride (NaH) in an anhydrous solvent to form the corresponding sodium salt.
-
Williamson Ether Synthesis: Couple the sodium salt of monotritylated tetraethylene glycol with monotritylated, monotosylated tetraethylene glycol. This reaction joins two tetraethylene glycol units.
-
Iterative Chain Elongation: Repeat the deprotection of the trityl group and the subsequent coupling steps to extend the PEG chain to the desired length (in this case, 20 ethylene glycol units).
-
Final Deprotection: Remove the terminal trityl protecting groups using a mild acid to yield HO-PEG20-OH.[4]
-
Purification: Purify the final product using column chromatography to obtain the monodisperse compound.[4]
Purification of HO-PEG-OH
Purification is crucial to remove impurities and byproducts. A common method involves extraction and precipitation.
Materials:
-
Crude HO-PEG-OH
-
Organic solvent (e.g., dichloromethane, toluene)
-
Aqueous salt solution
-
Anhydrous sodium sulfate
Procedure:
-
Extraction: Dissolve the crude PEG compound in a suitable organic solvent. Wash this solution with an aqueous salt solution to remove water-soluble impurities. The specific salt and its concentration can be optimized to facilitate phase separation.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentration: Remove the organic solvent under reduced pressure. If using toluene or a similar azeotropic solvent, this step can also help to remove residual water.[10]
-
Precipitation (if necessary): For solid PEGs, precipitation from a good solvent/anti-solvent system (e.g., dissolving in dichloromethane and precipitating in cold diethyl ether) can be an effective final purification step.
Characterization Protocols
NMR is used to confirm the chemical structure and purity of the synthesized PEG.
Instrumentation:
-
NMR Spectrometer (e.g., 400 or 500 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or D₂O)
Sample Preparation:
-
Dissolve a small amount of the purified HO-PEG-OH in a suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition and Analysis:
-
¹H NMR: The spectrum will show a characteristic strong signal around 3.6 ppm corresponding to the repeating methylene protons (-O-CH₂-CH₂-O-).[11] The protons of the methylene groups adjacent to the terminal hydroxyls (-CH₂-OH) will appear as a distinct multiplet.[11]
-
¹³C NMR: The spectrum will show a major peak around 70 ppm for the carbon atoms in the repeating ethylene oxide units.[11] Carbons adjacent to the terminal hydroxyl groups will have a different chemical shift.
-
The purity can be assessed by the absence of signals from impurities or residual solvents.
MALDI-TOF MS is an excellent technique for determining the molecular weight and molecular weight distribution of polymers like PEG.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
-
Target plate (e.g., ground steel)
Sample Preparation:
-
Matrix Solution: Prepare a solution of a suitable matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) at 20 mg/mL in THF).[12]
-
Cationizing Agent: Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate at 2 mg/mL in THF).[12]
-
Sample Solution: Dissolve the HO-PEG20-OH sample in a suitable solvent (e.g., THF at ~20 mg/mL).[12]
-
Spotting: Mix the sample solution, matrix solution, and cationizing agent solution. Spot a small volume (e.g., 0.5 µL) of the mixture onto the target plate and allow it to air dry.[13]
Data Acquisition and Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum should show a distribution of peaks, with each peak corresponding to a PEG molecule with a different number of ethylene oxide units, adducted with a sodium ion ([M+Na]⁺).
-
The peak spacing should be 44 Da, corresponding to the mass of one ethylene oxide repeating unit.[13] The average molecular weight can be calculated from this distribution.
Applications in Research and Drug Development
HO-PEG20-OH is a valuable tool in several areas of biomedical research and drug development due to its bifunctional nature and favorable physicochemical properties.
PROTAC Linkers
HO-PEG20-OH is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase. The length and flexibility of the PEG linker are critical for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. kimyagaran.com [kimyagaran.com]
- 7. POLYETHYLENE GLYCOL 1000 - Ataman Kimya [atamanchemicals.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. OH-PEG-OH, Polyethylene glycol, 25322-68-3 - Biopharma PEG [biochempeg.com]
- 10. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. bruker.com [bruker.com]
- 13. bath.ac.uk [bath.ac.uk]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
